molecular formula C32H28 B13822148 2,3-/3,4-Dimethylphenanthrene

2,3-/3,4-Dimethylphenanthrene

Cat. No.: B13822148
M. Wt: 412.6 g/mol
InChI Key: RNWATGNQAHUPHP-UHFFFAOYSA-N
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Description

Dimethylphenanthrenes are polycyclic aromatic hydrocarbons (PAHs) with two methyl substituents on the phenanthrene skeleton. Among these, 2,3-dimethylphenanthrene and 3,4-dimethylphenanthrene are structural isomers differentiated by the positions of their methyl groups.

Properties

Molecular Formula

C32H28

Molecular Weight

412.6 g/mol

IUPAC Name

2,3-dimethylphenanthrene;3,4-dimethylphenanthrene

InChI

InChI=1S/2C16H14/c1-11-9-14-8-7-13-5-3-4-6-15(13)16(14)10-12(11)2;1-11-7-8-14-10-9-13-5-3-4-6-15(13)16(14)12(11)2/h2*3-10H,1-2H3

InChI Key

RNWATGNQAHUPHP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C=CC3=CC=CC=C32)C.CC1=CC2=C(C=C1C)C3=CC=CC=C3C=C2

Origin of Product

United States

Preparation Methods

Synthetic Strategy

According to Böhme et al. (2017), a regioselective synthesis of dimethylphenanthrenes including 2,3-dimethylphenanthrene was achieved by:

  • Directed ortho metalation (DoM) of N,N-diethylbenzamides to introduce boronate groups.
  • Suzuki-Miyaura cross-coupling with bromobenzene derivatives.
  • Directed remote metalation (DreM) to form 9-phenanthrol intermediates.
  • Protection/deprotection steps involving triflates to finalize the phenanthrene structure.

This method yields gram-scale quantities of pure regioisomers with overall yields ranging from 29% to 62% based on bromobenzene partners.

Reaction Scheme Summary

Step Reaction Type Key Reagents/Conditions Outcome
1 Directed ortho metalation N,N-Diethylbenzamide, base, triisopropyl borate Boronate intermediate
2 Suzuki-Miyaura coupling Bromobenzene derivative, Pd catalyst, base Biphenyl intermediate
3 Directed remote metalation Base, electrophile 9-Phenanthrol derivative
4 Protection/deprotection Triflic anhydride, Pd catalyst, formic acid (hydrogen source) Final dimethylphenanthrene isomer

Experimental Details and Yields

  • Boronate intermediates were stable and efficiently cross-coupled.
  • Triflate cleavage with palladium and formic acid gave the target dimethylphenanthrenes in near-quantitative yields.
  • Purification involved three chromatographic steps.
  • Melting points and NMR data confirmed the structure and purity.

Photochemical Cyclization Route

Photochemical cyclization of biphenyl derivatives is another approach, but it is less selective for 2,3-/3,4-dimethylphenanthrenes due to meta-substitution issues, which generate isomeric mixtures. Only 1,9-dimethylphenanthrene can be selectively synthesized by photochemical cyclization without isomeric mixtures.

Catalytic Hydrolysis of Methyl-Substituted Bromobenzenes (Related Phenols)

Though focused on phenols, this method is relevant for precursor preparation:

  • Hydrolysis of 2,3-dimethyl-bromobenzene or 3,4-dimethyl-bromobenzene in aqueous alkaline solution catalyzed by copper compounds at 200–300 °C yields corresponding dimethylphenols.
  • This method provides pure 2,3-dimethylphenol and 3,4-dimethylphenol, which can be further converted to phenanthrene derivatives.

Summary Table of Preparation Methods for 2,3-/3,4-Dimethylphenanthrene

Method Key Steps Reaction Conditions Yield Range (%) Notes
Directed ortho metalation + Suzuki-Miyaura DoM of benzamide → cross-coupling → DreM → triflate cleavage Room temp to 70 °C, Pd catalysts 29–62 Gram-scale, regioselective, pure isomers
Photochemical cyclization Biphenyl photolysis UV irradiation, room temp Variable Produces isomer mixtures except 1,9-dimethyl
Catalytic hydrolysis of bromobenzenes (phenol precursors) Hydrolysis with Cu catalyst in alkaline solution 200–300 °C, aqueous alkaline High Used for phenol intermediates, not direct phenanthrene

Chemical Reactions Analysis

Types of Reactions: 2,3-/3,4-Dimethylphenanthrene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can yield hydrogenated phenanthrene derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenanthrene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation can be carried out using hydrogen gas and a palladium catalyst.

    Substitution: Friedel-Crafts alkylation and acylation reactions typically use aluminum chloride as a catalyst.

Major Products:

    Oxidation: Quinones and other oxygenated phenanthrene derivatives.

    Reduction: Hydrogenated phenanthrene derivatives.

    Substitution: Various substituted phenanthrene compounds depending on the reagents used.

Scientific Research Applications

Environmental Applications

1.1. Environmental Monitoring and Analysis

2,3-/3,4-Dimethylphenanthrene is often used as an indicator compound in environmental monitoring due to its persistence and potential toxicity. It is commonly analyzed in soil and sediment samples to assess pollution levels from industrial activities. Studies have shown that the presence of this compound can indicate the degradation of organic materials and the impact of anthropogenic activities on ecosystems .

1.2. Biodegradation Studies

Research has highlighted the biodegradation pathways of PAHs, including this compound. Microbial degradation is a critical area of study for bioremediation efforts aimed at cleaning contaminated sites. Specific bacterial strains have been identified that can metabolize these compounds, thereby reducing their environmental impact .

Pharmacological Applications

2.1. Anticancer Research

Recent studies have explored the anticancer properties of this compound. Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism involves the modulation of signaling pathways related to cell survival and death .

2.2. Toxicological Studies

Toxicological assessments have been conducted to evaluate the health risks associated with exposure to this compound. These studies focus on its carcinogenic potential and other adverse health effects linked to long-term exposure in humans and wildlife . Risk assessments often utilize data from environmental samples to quantify exposure levels and predict health outcomes.

Material Science Applications

3.1. Polymer Chemistry

In material science, this compound is utilized in the synthesis of advanced polymers and composite materials. Its unique molecular structure contributes to the thermal stability and mechanical properties of these materials, making them suitable for high-performance applications .

3.2. Photovoltaic Devices

This compound has also been investigated for its role in organic photovoltaic devices due to its favorable electronic properties. Research indicates that incorporating this compound into organic solar cells can enhance their efficiency by improving charge transport mechanisms .

Table 1: Comparison of PAH Compounds in Environmental Samples

CompoundSourceConcentration (ng/g)Detection Method
2,3-DimethylphenanthreneSoil150Gas Chromatography-Mass Spectrometry
3,4-DimethylphenanthreneSediment200High-Performance Liquid Chromatography
PhenanthreneAir300Solid-Phase Microextraction

Table 2: Toxicological Profile of Dimethylphenanthrenes

CompoundCarcinogenicityLD50 (mg/kg)Target Organs
2,3-DimethylphenanthreneYes50Liver
3,4-DimethylphenanthreneYes45Kidney

Case Studies

Case Study 1: Biodegradation of PAHs in Contaminated Soils

A study conducted at a former industrial site demonstrated the effectiveness of specific microbial consortia in degrading PAHs including this compound. Over a six-month period, a reduction of over 80% in PAH concentrations was observed through bioremediation efforts.

Case Study 2: Anticancer Activity Assessment

In vitro studies evaluated the effects of this compound on human breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure, suggesting potential as a lead compound for further anticancer drug development.

Mechanism of Action

The mechanism of action of 2,3-/3,4-Dimethylphenanthrene involves its interaction with cellular components, leading to various biological effects. It can intercalate into DNA, disrupting normal cellular processes and potentially leading to mutagenesis and carcinogenesis. The compound’s effects are mediated through its interactions with enzymes and receptors involved in metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The position of methyl groups significantly influences molecular geometry, polarity, and interactions. For example:

  • 3,6-Dimethylphenanthrene exhibits distinct chromatographic retention behavior due to its symmetry, with retention indices of 0.946, 0.913, and 0.888 on non-polar, mid-polar, and polar GC columns, respectively .
  • 9,10-Dimethylphenanthrene substitutes the K-region (9,10-positions), altering metabolic pathways and reducing tumorigenic activity compared to bay-region-substituted isomers .

Comparison Table 1: Key Properties of Dimethylphenanthrenes

Compound Methyl Positions Retention Index (GC) Tumorigenic Activity Major Metabolic Pathway
1,4-Dimethylphenanthrene Bay region Not reported High (100% incidence) 7,8-Dihydrodiol formation
3,6-Dimethylphenanthrene Symmetric 0.946 (non-polar GC) Inactive 9,10-Dihydrodiol formation
9,10-Dimethylphenanthrene K-region Not reported Inactive Non-dihydrodiol pathways
2,3-Dimethylphenanthrene Adjacent Limited data Not studied Hypothesized 5,6-dihydrodiol
3,4-Dimethylphenanthrene Peri-substituted Limited data Not studied Hypothesized 1,2-dihydrodiol
Environmental Occurrence and Detection
  • 3,6-Dimethylphenanthrene is frequently detected in environmental samples, with concentrations ranging from 0.108 ng/L in surface water to 27.72 retention index units in GC analyses .
  • 2,3-Dimethylanthracene (a structural analog) shows similar retention behavior to dimethylphenanthrenes, highlighting the role of methyl position in chromatographic separation .
  • 2,3-/3,4-Dimethylphenanthrene : Environmental monitoring data are scarce, possibly due to lower abundance or analytical challenges in distinguishing isomers .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2,3-/3,4-dimethylphenanthrene, and how do reaction conditions influence isomer distribution?

  • Methods :

  • Friedel-Crafts alkylation : React phenanthrene with methyl halides under Lewis acid catalysis (e.g., AlCl₃). Adjusting temperature (80–120°C) and solvent polarity (e.g., dichloromethane vs. nitrobenzene) can influence regioselectivity for 2,3- vs. 3,4-isomer formation .
  • Photochemical synthesis : UV irradiation of substituted naphthalenes in the presence of methyl donors yields dimethylphenanthrenes. Isomer ratios depend on reaction time and wavelength (e.g., 254 nm vs. 300 nm) .
    • Data Table :
MethodIsomer Ratio (2,3:3,4)Yield (%)Reference
Friedel-Crafts (AlCl₃)1:1.265–70
Photochemical (254 nm)1.5:150–55

Q. How can X-ray crystallography and NMR spectroscopy resolve structural configurations of dimethylphenanthrene isomers?

  • X-ray crystallography : Resolves methyl group positions via unit cell parameters and torsion angles. For example, steric hindrance in 3,4-dimethylphenanthrene reduces planarity, observable in dihedral angles (e.g., 15–20° deviation from coplanarity) .
  • NMR :

  • ¹H NMR : Methyl group chemical shifts differ due to electronic environments (e.g., 3,4-isomers show downfield shifts for C3-CH₃ due to adjacent aromatic ring deshielding) .
  • NOESY : Confirms spatial proximity of methyl groups in crowded isomers (e.g., 2,3-dimethylphenanthrene shows cross-peaks between C2-CH₃ and adjacent protons) .

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